molecular formula C20H23N3O B2679738 N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide CAS No. 338410-57-4

N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide

Cat. No. B2679738
CAS RN: 338410-57-4
M. Wt: 321.424
InChI Key: VMILHDBQLVPSTI-UHFFFAOYSA-N
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Description

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds is characterized by a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole compounds are known to undergo a variety of chemical reactions, including condensation with formic acid or the equivalent trimethyl orthoformate .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cancer Research Applications

A significant application of benzimidazole derivatives is in the development of cancer therapeutics. Specifically, compounds such as ABT-888 have shown excellent potency against PARP-1 and PARP-2 enzymes, crucial for DNA repair in cancer cells. This potency, combined with good bioavailability and efficacy in preclinical models, highlights the potential of benzimidazole carboxamide derivatives in cancer treatment (Penning et al., 2009).

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized through the Mannich reaction have shown in vitro antimicrobial activity against a range of bacteria and fungi. Compounds such as N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide exhibited effective antimicrobial properties, suggesting their potential as antimicrobial agents (Sethi et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications is another critical area of research. For example, catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the creation of compounds exhibiting antimicrobial and antioxidant activities. These synthesized compounds show promising biological activity, underscoring the versatility of benzimidazole derivatives in drug development (Sindhe et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide may also interact with multiple targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with benzimidazole compounds can vary widely depending on their specific structure. Some benzimidazole compounds are used as drugs and have been thoroughly tested for safety, while others are used in research and may have unknown or potentially hazardous properties .

Future Directions

Benzimidazole compounds continue to be an area of active research, with scientists exploring their potential uses in a variety of fields, including medicine and materials science . The development of new synthetic methods and the discovery of new biological activities for these compounds are areas of ongoing investigation .

properties

IUPAC Name

N-[3-methyl-1-(6-methyl-1H-benzimidazol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-13(2)11-18(23-20(24)15-7-5-4-6-8-15)19-21-16-10-9-14(3)12-17(16)22-19/h4-10,12-13,18H,11H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILHDBQLVPSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(CC(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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